
Vonoprazan Fumarate
Descripción general
Descripción
Vonoprazan fumarate, a potassium-competitive acid blocker (P-CAB), is a novel therapeutic agent approved for acid-related disorders such as gastroesophageal reflux disease (GERD), gastric ulcers, and Helicobacter pylori (Hp) eradication. Unlike proton pump inhibitors (PPIs), which require acidic activation and bind covalently to H+/K+-ATPase, vonoprazan competitively inhibits the enzyme’s potassium-binding site, enabling rapid and sustained acid suppression regardless of meal timing or CYP2C19 genotype.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación del fumarato de vonoprazán implica varios pasos:
Formación de la imina: El 5-(2-fluorofenil)-1H-pirrol-3-carboxaldehído se disuelve en un solvente orgánico y se mezcla con una solución de metanamina en alcohol para generar una imina.
Reducción: La imina se reduce utilizando borohidruro de metal.
Protección Boc: El compuesto resultante se hace reaccionar con anhídrido Boc en un solvente orgánico.
Sulfonilación: El compuesto protegido se trata con hidruro de sodio y éter corona, seguido de la adición de cloruro de 3-piridina sulfonilo.
Desprotección: El compuesto sulfonilado se desprotege utilizando ácido trifluoroacético y diclorometano.
Salificación: El compuesto final se salifica con ácido fumárico para obtener fumarato de vonoprazán.
Métodos de producción industrial
La producción industrial del fumarato de vonoprazán sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. El proceso involucra el uso de materias primas fácilmente obtenibles y tiene como objetivo un alto rendimiento y la amigabilidad ambiental .
Análisis De Reacciones Químicas
Synthetic Pathways for Vonoprazan Fumarate
Three primary synthetic routes are documented, differing in starting materials, intermediates, and reaction conditions.
Reductive Amination
- Reagents : Sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·Et₂O) .
- Conditions : 60–80°C in tetrahydrofuran (THF) .
- Example :
5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide reacts with NaBH₄/BF₃·Et₂O to yield free base .
Ester Reduction
- Reagents : DIBAL-H (problematic due to cost and safety) vs. NaBH₄ (safer alternative) .
- Solvents : THF or methyl tetrahydrofuran .
Salt Formation
Table 1: Comparison of Synthetic Routes
Parameter | Route 1 | Route 2 | Route 3 |
---|---|---|---|
Total Steps | 6–7 | 5 | 5 |
Key Reagents | DIBAL-H, NaBH₄ | Metallic cobalt | NaBH₄, Boc anhydride |
Yield | ~70% | >70% | 91% (final step) |
Industrial Viability | Low | High | Moderate |
Table 2: Reaction Conditions for Reductive Amination
Parameter | Example 5 | Example 6 |
---|---|---|
Reagent | NaBH₄/BF₃·Et₂O | KBH₄/BF₃·Et₂O |
Temperature | 70–80°C | 60–70°C |
Solvent | THF | Methyl THF |
Yield | 91% | 87% |
Industrial-Scale Optimization
- Improved Processes :
- Cost-Effective Catalysts : Replacement of DIBAL-H with NaBH₄ reduces expenses .
Stability and Degradation
Aplicaciones Científicas De Investigación
El fumarato de vonoprazán tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El fumarato de vonoprazán funciona inhibiendo la enzima H+, K±ATPasa en las células parietales gástricas, que es responsable de la secreción ácida . Esta inhibición es competitiva con el potasio y reversible, lo que lleva a una reducción potente y sostenida de la producción de ácido gástrico . El compuesto se acumula en la mucosa del cuerpo gástrico, específicamente en las células parietales, lo que aumenta su eficacia .
Comparación Con Compuestos Similares
Key Pharmacological Properties :
- Mechanism : Competes with K+ ions at the H+/K+-ATPase, blocking gastric acid secretion.
- Bioavailability : ~90%, with peak plasma concentrations achieved within 2 hours.
- Half-life : ~7 hours, supporting once-daily dosing.
Vonoprazan Fumarate vs. Proton Pump Inhibitors (PPIs)
Efficacy :
- Hp Eradication: Vonoprazan-based triple therapy (vonoprazan + amoxicillin + clarithromycin/doxycycline) achieves eradication rates >90%, outperforming PPI-based regimens (70–85%). However, in regions with high clarithromycin resistance (e.g., Japan), efficacy drops to <90%.
- GERD Maintenance: Vonoprazan demonstrates non-inferiority to esomeprazole in symptom relief (86.7% vs. 77.3%, P=0.486).
Pharmacokinetic Advantages :
Table 1: Key Efficacy Comparisons
Indication | This compound | Esomeprazole (PPI) |
---|---|---|
Hp Eradication Rate | 90–95% | 70–85% |
GERD Symptom Relief | 86.7% | 77.3% |
Acid Suppression Duration | 24 hours | 12–16 hours |
This compound vs. H2 Receptor Antagonists (H2RAs)
- Acid Inhibition: Vonoprazan provides superior and sustained acid suppression compared to H2RAs (e.g., famotidine).
- Ulcer Prevention: In patients with a history of peptic ulcers, vonoprazan and H2RAs show similar efficacy in preventing recurrence (OR=0.36–2.61). However, vonoprazan is superior in preventing ulcer-related bleeding.
This compound vs. Other P-CABs
While vonoprazan is the first-in-class P-CAB, newer agents (e.g., tegoprazan) are under investigation. Preclinical data suggest comparable potency, but clinical head-to-head trials are lacking.
Research Findings and Clinical Data
Hp Eradication Regimens
- Triple Therapy: Vonoprazan + amoxicillin + doxycycline achieves 92% eradication in low-resistance settings.
- Quadruple Therapy : PPI + bismuth + antibiotics shows similar efficacy but higher pill burden and adverse effects.
Table 2: Hp Eradication Regimens
Regimen | Eradication Rate | Key Limitations |
---|---|---|
Vonoprazan + Amoxicillin + Doxycycline | 92% | Clarithromycin resistance |
Esomeprazole + Bismuth + Antibiotics | 88% | High pill burden |
Actividad Biológica
Vonoprazan fumarate is a novel potassium-competitive acid blocker (P-CAB) that has garnered attention for its efficacy in treating acid-related gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD) and peptic ulcers. This article delves into the biological activity of vonoprazan, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
Vonoprazan acts by competitively inhibiting the potassium ion binding site of the gastric H+/K+ ATPase, leading to a potent and sustained reduction in gastric acid secretion. This mechanism differentiates it from traditional proton pump inhibitors (PPIs), which require activation in an acidic environment.
Key Pharmacokinetic Findings
- Absorption : Vonoprazan is rapidly absorbed with peak plasma concentrations occurring within 1-3 hours post-administration.
- Half-life : The drug has a half-life ranging from 5 to 10 hours, allowing for once-daily dosing.
- Metabolism : It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which may lead to potential drug-drug interactions .
Clinical Efficacy
Numerous clinical studies have demonstrated the efficacy of vonoprazan in various conditions:
Case Studies and Clinical Trials
- Erosive Esophagitis : A pivotal phase III trial showed that vonoprazan (20 mg) was non-inferior to lansoprazole (30 mg) in healing erosive esophagitis after 8 weeks of treatment. The healing rate for vonoprazan was approximately 93%, compared to 87% for lansoprazole .
- Helicobacter pylori Eradication : A network meta-analysis indicated that vonoprazan-based triple therapy achieved eradication rates exceeding 90%, significantly higher than standard therapies. However, effectiveness was reduced in areas with high clarithromycin resistance .
- Reflux Esophagitis : Studies have shown that vonoprazan significantly improves 24-hour esophageal pH levels and reduces inflammation compared to PPIs, indicating superior mucosal healing properties .
Safety Profile
The safety profile of vonoprazan has been extensively evaluated in clinical trials:
- Adverse Events : The incidence of adverse events with vonoprazan is comparable to that of traditional PPIs, with no serious adverse effects reported even at higher doses (up to 40 mg) .
- Drug Interactions : Research indicates that vonoprazan can inhibit the metabolism of drugs like midazolam and bupropion, suggesting caution when co-administered with medications metabolized by CYP3A4 .
Comparative Efficacy Against Proton Pump Inhibitors
Parameter | Vonoprazan | Proton Pump Inhibitors |
---|---|---|
Healing Rate for Erosive Esophagitis | ~93% | ~87% |
Time to Symptom Relief | Faster | Slower |
Mucosal Healing Improvement | Significant | Moderate |
Adverse Event Rate | Comparable | Comparable |
Q & A
Basic Research Questions
Q. What is the mechanism of action of Vonoprazan Fumarate compared to traditional proton pump inhibitors (PPIs)?
this compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H⁺/K⁺-ATPase in a pH-independent manner. Unlike PPIs, which require acidic activation and covalent binding to the enzyme, Vonoprazan directly competes with potassium ions at the binding site, enabling rapid and sustained acid suppression. Its IC₅₀ for H⁺/K⁺-ATPase inhibition is 19 nM at pH 6.5, compared to PPIs like omeprazole, which require lower pH for activation . This mechanism allows faster onset (within 1–2 hours) and longer duration of action, making it advantageous for nocturnal acid control .
Q. What are the standard dosages and endpoints used in clinical trials for acid-related disorders?
Clinical trials for conditions like erosive esophagitis (EO) and Helicobacter pylori eradication typically use:
- EO : 20 mg once daily (QD) for 4–8 weeks, with endoscopic healing rates as the primary endpoint .
- H. pylori : 20 mg twice daily (BID) combined with antibiotics (e.g., amoxicillin, clarithromycin), evaluated via urea breath tests or stool antigen assays .
- NSAID-associated ulcers : 10–20 mg QD for 24 weeks, with recurrence rates as the primary outcome . Trials often adopt a randomized, double-blind, active-comparator design (e.g., vs. lansoprazole) .
Q. How does this compound’s efficacy compare to PPIs in healing erosive esophagitis?
In phase III trials, Vonoprazan (20 mg QD) demonstrated non-inferiority to lansoprazole (30 mg QD) in healing Los Angeles Grade C/D esophagitis (92.2% vs. 89.6%, p<0.001) . Superiority was observed in severe cases due to its prolonged acid suppression (pH >4 holding time: 83% vs. 73%) . However, symptom relief rates at 2 weeks were comparable to PPIs (e.g., 68% vs. 66% for rabeprazole) .
Advanced Research Questions
Q. What methodological considerations are critical when designing a clinical trial comparing this compound with PPIs?
Key considerations include:
- Endpoint selection : Use validated scales (e.g., Los Angeles Classification for EO) and objective measures (e.g., 24-hour pH monitoring) .
- Population stratification : Enroll patients with severe EO (Grade C/D) or H. pylori-positive ulcers to highlight Vonoprazan’s advantages .
- Randomization and blinding : Double-blind designs with active comparators (e.g., lansoprazole) reduce bias .
- Sample size calculation : For non-inferiority trials, a margin of 10% and 80–90% power are typical. A phase III trial for EO required 409 patients to detect a 7% difference .
Q. How should pharmacokinetic (PK) parameters be analyzed in long-term Vonoprazan studies?
- Plasma concentration monitoring : Assess trough levels (Ctrough) and area under the curve (AUC) to evaluate steady-state exposure. Vonoprazan’s half-life (~7 hours) supports once-daily dosing .
- Drug-drug interactions : Screen for CYP3A4 inhibitors (e.g., clarithromycin), which increase Vonoprazan’s AUC by 300% .
- Renal/hepatic impairment : Adjust dosing in severe renal dysfunction (eGFR <30 mL/min) due to 40% exposure increase .
Q. How can researchers resolve contradictions in safety data between short- and long-term Vonoprazan use?
- Meta-analysis : Pool data from phase III trials (e.g., 642 patients in NSAID ulcer studies) to identify rare adverse events (AEs) like diarrhea (2.1% vs. 1.8% for PPIs) .
- Longitudinal cohorts : Track nutritional deficiencies (e.g., magnesium, vitamin B₁₂) and infections (e.g., C. difficile) over ≥12 months, as PPIs are linked to these risks .
- Mechanistic studies : Investigate Vonoprazan’s off-target effects (e.g., L-type calcium channel inhibition at 10 μM) .
Q. What analytical techniques characterize impurities in this compound during preclinical development?
- HPLC-MS : Quantify impurities like this compound Impurity 89 (CAS 1224739-02-9) at ≤0.15% total .
- Stability testing : Monitor degradation products under stress conditions (e.g., heat, humidity) per ICH guidelines .
- Spectroscopy : Use NMR and IR to confirm structural integrity of intermediates (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile) .
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGSHYHKHPCCJW-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881681-01-2, 1260141-27-2 | |
Record name | 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881681-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vonoprazan fumurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK 438 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VONOPRAZAN FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.